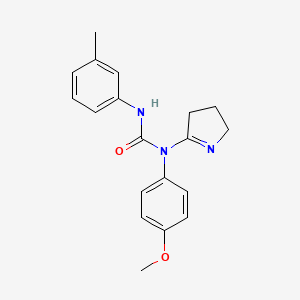

![molecular formula C22H27FN6O4 B2549999 4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester CAS No. 851937-98-9](/img/structure/B2549999.png)

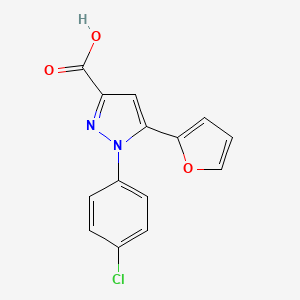

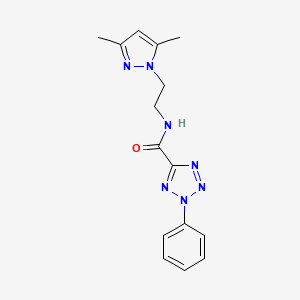

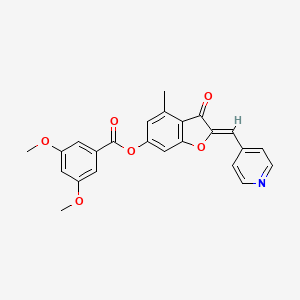

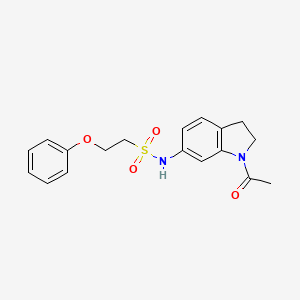

4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester

Übersicht

Beschreibung

The compound is a complex organic molecule that appears to be related to a class of substances designed to interact with biological systems, potentially as an inhibitor of specific enzymes or as an antimicrobial agent. While the exact compound is not described in the provided papers, similar compounds have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the addition of substituted alkyl amines to diethyl maleate or conversion of hydroxyethyl amino adducts to other functions. For example, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are potential inhibitors of aspartate transcarbamoylase, follows this method . The synthesis process is crucial as it determines the yield, purity, and stereochemistry of the final product, which in turn affects its biological activity.

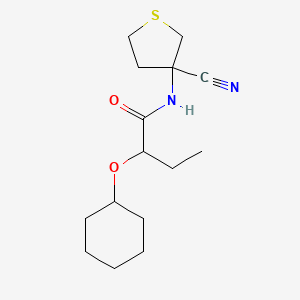

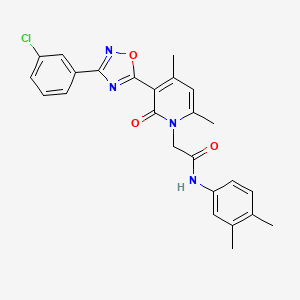

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. X-ray diffraction studies provide detailed information about the crystal system, space group, and unit cell parameters, which are essential for understanding the three-dimensional arrangement and potential interaction sites of the molecule . These structural details are vital for predicting the biological activity and potential binding affinity of the compound to its target.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the presence of a fluorophenyl group can affect the electron distribution and thus the reactivity of the compound. The interaction of these compounds with biological targets can lead to inhibition or activation of specific enzymes or receptors, which is often the basis for their antimicrobial or antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the compound's bioavailability and pharmacokinetics. For example, the compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibits poor antibacterial and moderate anthelmintic activity, which could be attributed to its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis Applications

Compounds related to the given chemical structure have been utilized in the synthesis of polyamides with nucleobase side groups. For instance, derivatives such as 2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid have been synthesized and used to create polyamides containing uracil and adenine. These polyamides exhibit molecular weights in the range of 1000–5000 and have shown solubility in water, indicating their potential in biomedical applications and materials science (Hattori & Kinoshita, 1979).

Medicinal Chemistry Applications

Synthesis of Antimicrobial Agents : Compounds structurally similar to the given chemical have been synthesized for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives with antimicrobial activities have been developed through reactions involving various ester ethoxycarbonylhydrazones with primary amines. Some of these derivatives have shown good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Development of Antibacterial Quinolones : The alkylation of quinoline derivatives with substituted-benzyl chlorides, followed by reaction with piperazine or N-methylpiperazine, has led to the synthesis of compounds with antibacterial activities. This process demonstrates the utility of piperazine derivatives in the development of new antibacterial agents (Sheu et al., 1998).

Photophysical Studies : The photophysical properties of compounds like norfloxacin, which contain a piperazinyl group, have been studied to evaluate the role of free carboxylic acid and nonprotonated piperazinyl group in the behavior of the quinoline ring. These studies are crucial for understanding the photostability and photodegradation mechanisms of fluoroquinolone antibiotics, which can inform the design of more stable and effective compounds (Cuquerella, Miranda, & Bosca, 2006).

Eigenschaften

IUPAC Name |

ethyl 4-[[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN6O4/c1-4-33-22(32)28-11-9-27(10-12-28)14-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)13-15-5-7-16(23)8-6-15/h5-8H,4,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCMSADYSGMAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)

![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)